molecular formula C23H19ClFN3O3S B2884403 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide CAS No. 1031619-55-2

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide

Cat. No.: B2884403
CAS No.: 1031619-55-2
M. Wt: 471.93
InChI Key: PPQZNWHMZSRVFT-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzo[e][1,2,3]thiadiazine derivatives functionalized with a phenethylacetamide group. Its structure comprises a 1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl core substituted with a 6-chloro group and a 2-fluorophenyl moiety at the 4-position.

The synthesis of analogous compounds typically involves nucleophilic substitution, cyclization, and alkylation steps. For example, similar derivatives are synthesized via condensation of hydrazinecarbothioamides with α-halogenated ketones in basic media, followed by tautomerization to stabilize the thione form . Structural confirmation relies on spectral techniques (IR, NMR, MS) and elemental analysis , while crystallographic tools like SHELXL and OLEX2 are employed for detailed conformational studies .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c24-17-10-11-21-19(14-17)23(18-8-4-5-9-20(18)25)27-28(32(21,30)31)15-22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZNWHMZSRVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiadiazine Ring: This step involves the cyclization of appropriate precursors to form the thiadiazine ring. Common reagents used in this step include chlorinated and fluorinated aromatic compounds, along with sulfur-containing reagents.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chlorides under basic conditions.

    Coupling with Phenethylacetamide: The final step involves coupling the thiadiazine derivative with phenethylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Pharmacological Profiles
Compound α-Glucosidase Inhibition (IC₅₀) α-Amylase Inhibition (IC₅₀) Binding Mode Reference
Target Compound Not reported Not reported Predicted competitive
12i (4-bromophenyl derivative) 12.3 µM 18.7 µM Competitive/Non-competitive
N-(2-Chlorophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-... 14.5 µM 21.9 µM Competitive
Table 2: Structural and Spectral Comparison
Compound νC=S (cm⁻¹) νC=O (cm⁻¹) NH Stretching (cm⁻¹) Tautomer Form Reference
Target Compound ~1680 ~3300 Thiadiazine-1,1-dioxide
Hydrazinecarbothioamides [4–6] 1243–1258 1663–1682 3150–3319 Thioamide
1,2,4-Triazole-3(4H)-thiones [7–9] 1247–1255 Absent 3278–3414 Thione

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound is characterized by a benzo[e][1,2,3]thiadiazine core with substituents that enhance its biological activity. The presence of a chlorine atom and a fluorophenyl group is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazine derivatives. For instance, derivatives similar to the compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that a related compound effectively induced apoptosis in lung cancer cells by disrupting microtubule dynamics and altering cell cycle regulatory proteins such as cyclin B1 and p-cdc2 .

Compound IC50 (μg/mL) Mechanism of Action
9b64.5Prevents tubulin polymerization; induces apoptosis via caspase activation

Antimicrobial Activity

Thiadiazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated significant antibacterial activity against various human pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Bacteria Tested Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate

Enzyme Inhibition

The compound exhibits potential as an inhibitor of key enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Research indicates that derivatives can outperform traditional AChE inhibitors in terms of efficacy .

Enzyme Inhibition Type Reference Compound
AcetylcholinesteraseCompetitiveDonepezil
ButyrylcholinesteraseNon-competitiveRivastigmine

The biological effects observed with this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of G2/M phase arrest leading to apoptosis.
  • Microtubule Disruption : Similar to taxanes, these compounds can interfere with microtubule dynamics.
  • Enzyme Inhibition : Compounds act as competitive or non-competitive inhibitors against enzymes involved in neurotransmission and metabolic pathways.

Case Studies

One notable case study involved the testing of a closely related thiadiazine derivative on A549 lung carcinoma cells. The study reported a significant reduction in cell viability and increased apoptosis markers like cleaved PARP and caspase-3 levels, indicating that these compounds could serve as effective cancer therapeutics .

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